1,1,3,3,3-Pentafluoro-2-(fluoromethyl)-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

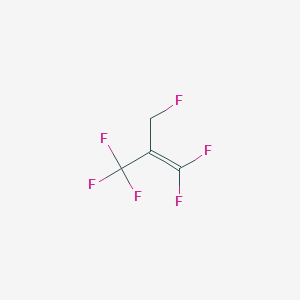

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene is a fluorinated organic compound with the molecular formula C4H2F6. This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. It is used in various industrial and scientific applications due to its stability and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene can be synthesized through the reaction of 1,1,3,3,3-pentachloropropene with hydrogen fluoride (HF). The reaction typically occurs under controlled conditions to ensure the selective substitution of chlorine atoms with fluorine atoms .

Industrial Production Methods

Industrial production of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves large-scale fluorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The use of specialized reactors and catalysts can enhance the efficiency of the fluorination reaction .

Análisis De Reacciones Químicas

Types of Reactions

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene undergoes various chemical reactions, including:

Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.

Addition Reactions: The double bond in the propene moiety can participate in addition reactions with various reagents.

Common Reagents and Conditions

Hydrogen Fluoride (HF): Used in the initial synthesis of the compound.

Catalysts: Various catalysts can be employed to facilitate substitution and addition reactions.

Major Products Formed

The major products formed from the reactions of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene depend on the specific reagents and conditions used. For example, substitution reactions can yield fluorinated derivatives, while addition reactions can produce more complex fluorinated compounds .

Aplicaciones Científicas De Investigación

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene has several scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to introduce fluorine atoms into molecules.

Biology: Investigated for its potential effects on biological systems, including enzyme inhibition and protein interactions.

Medicine: Explored for its potential use in drug development, particularly in the design of fluorinated pharmaceuticals.

Industry: Utilized in the production of fluorinated polymers and other materials with unique properties

Mecanismo De Acción

The mechanism of action of 1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene involves its interaction with molecular targets through its fluorine atoms. These interactions can lead to changes in the structure and function of target molecules, such as enzymes and proteins. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems .

Comparación Con Compuestos Similares

Similar Compounds

- 1,1,3,3,3-pentafluoro-2-(fluoromethoxy)prop-1-ene

- 1,1,3,3,3-pentafluoro-2-(trifluoromethyl)prop-1-ene

- Hexafluoroisobutene

Uniqueness

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene is unique due to its specific arrangement of fluorine atoms and the presence of a fluoromethyl group. This structure imparts distinct reactivity and stability compared to other similar fluorinated compounds .

Actividad Biológica

1,1,3,3,3-Pentafluoro-2-(fluoromethyl)-1-propene, also known as a degradation product of sevoflurane (FDVE), is a fluorinated organic compound with significant biological activity. This compound has been studied primarily for its nephrotoxic effects in animal models, particularly in rats. The following sections provide a detailed examination of its biological activity, mechanisms of toxicity, and relevant research findings.

- Chemical Formula: C4H2F6O

- Molecular Weight: 200.0300 g/mol

- CAS Registry Number: 382-21-8

- IUPAC Name: this compound

Nephrotoxicity

The primary concern regarding this compound is its nephrotoxic potential. Studies have demonstrated that this compound can induce cytotoxic effects on renal cells leading to cellular damage and dysfunction.

Mechanisms of Toxicity

Research indicates that the nephrotoxicity associated with this compound may arise from the following mechanisms:

- Bioactivation: The compound undergoes metabolic activation within the kidneys to form reactive intermediates that can bind to cellular macromolecules and cause damage.

- Gene Expression Changes: In a study involving Fischer 344 rats administered with FDVE, significant changes in gene expression were observed. Upregulation of genes involved in apoptosis and oxidative stress was noted within 24 hours post-exposure .

Study on Gene Expression

A study focused on the gene expression profiles in rat kidneys exposed to FDVE revealed:

- 283 genes upregulated and 234 downregulated after exposure.

- Key upregulated genes included those related to kidney injury (e.g., kidney injury molecule-1) and inflammatory responses .

Metabolism Studies

Further investigations into the metabolism of FDVE showed that it undergoes conjugation with glutathione, a critical detoxifying agent in the body. This process leads to the formation of various metabolites that are subsequently excreted.

Summary of Key Research Findings

Propiedades

Fórmula molecular |

C4H2F6 |

|---|---|

Peso molecular |

164.05 g/mol |

Nombre IUPAC |

1,1,3,3,3-pentafluoro-2-(fluoromethyl)prop-1-ene |

InChI |

InChI=1S/C4H2F6/c5-1-2(3(6)7)4(8,9)10/h1H2 |

Clave InChI |

ZOGUJMXLOXUYAP-UHFFFAOYSA-N |

SMILES canónico |

C(C(=C(F)F)C(F)(F)F)F |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.